benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
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Description
The compound contains several functional groups including a benzyl group, an isopropyl group, a pyrazolo[3,4-d]pyridazine ring, and an o-tolyl group . These groups are common in organic chemistry and are found in a variety of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tolyl group, for example, can exist in three possible structural isomers: ortho, meta, and para .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . This compound, due to its functional groups, might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Synthesis and Biological Activity Evaluation
Several studies have focused on the synthesis of novel compounds, including pyrazolo[3,4-d]pyridazin derivatives, and their evaluation for various biological activities. For instance, Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, including pyrazolo[3,4-d]pyridazin derivatives, and subjected them to molecular docking screenings towards GlcN-6-P synthase as the target protein. The compounds exhibited moderate to good binding energies and showed antimicrobial and antioxidant activity (Flefel et al., 2018).
Synthesis and Spectroscopic Investigation
Danagulyan et al. (1997) conducted a synthesis and mass spectroscopic investigation of some 6-(pyrazol-1-yl)pyrimidines, which may include derivatives similar to the target compound, indicating their potential in generating novel chemical entities with studied biological activities (Danagulyan et al., 1997).
Antiallergic and Antiviral Activity
The synthesis of compounds with potential antiallergic and antiviral activities has also been a focus. Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with significant antiallergic activity, highlighting the therapeutic potential of related derivatives (Nohara et al., 1985). Similarly, Hashem et al. (2007) explored the conversion of furanones bearing a pyrazolyl group into other heterocyclic systems, evaluating their antiviral activity against HAV and HSV-1 (Hashem et al., 2007).
Structural and Antimicrobial Studies
Kalai et al. (2021) synthesized a new pyridazinone derivative and characterized it through various spectroscopic methods, also performing theoretical calculations to understand its structure-activity relationships (Kalai et al., 2021). In addition, various synthesized compounds, including pyrazole and pyridazinone derivatives, have been evaluated for their antimicrobial activities, indicating the chemical versatility and potential therapeutic applications of these compounds (Dabholkar & Gavande, 2016).
Properties
IUPAC Name |
benzyl 2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16(2)22-19-13-25-28(20-12-8-7-9-17(20)3)23(19)24(30)27(26-22)14-21(29)31-15-18-10-5-4-6-11-18/h4-13,16H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBOIFQMNJNEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)OCC4=CC=CC=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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